molecular formula C12H15NO4 B1280930 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid CAS No. 41143-95-7

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Cat. No. B1280930
CAS RN: 41143-95-7
M. Wt: 237.25 g/mol
InChI Key: OCPCZCANFUBIEX-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a compound that has been synthesized for various applications in medicinal chemistry . It is an alkaloid that has been isolated from the Mexican cereoid, Backebergia militaris .


Synthesis Analysis

The synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The diastereomeric morpholinone derivative N-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .


Molecular Structure Analysis

The molecular structure of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is complex and involves several key functional groups. The core structure is a tetrahydroisoquinoline, which is a type of isoquinoline, a nitrogen-containing heterocyclic aromatic compound .


Chemical Reactions Analysis

The key chemical reactions involved in the synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid are the Petasis reaction and the Pomeranz–Fritsch–Bobbitt cyclization . These reactions allow for the formation of the complex tetrahydroisoquinoline core structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid include a melting point of 260-265 °C (lit.) . It is soluble in 1N NaOH in methanol at a concentration of 25 mg/mL .

Scientific Research Applications

Synthesis of Chiral Isoquinoline Derivatives

This compound is used in the diastereoselective synthesis of chiral isoquinoline derivatives . The synthesis involves a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .

Synthesis of Natural Products and Pharmaceuticals

1,2,3,4-Tetrahydroisoquinoline carboxylic acids, including this compound, are important building blocks for the synthesis of natural products and synthetic pharmaceuticals .

Influenza Virus Inhibitors

A series of optically active substituted 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been synthesized and evaluated as potent influenza virus polymerase acidic (PA) endonuclease domain inhibitors .

Treatment of Parkinson’s Disease

6,7-Dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dicarboxylic acid, which can be synthesized from this compound, is isolated from Mucuna pruriens and used traditionally for the treatment of Parkinson’s disease .

Inhibitor of Catechol-O-Methyltransferase

The compound behaves as a peripheral catechol-O-methyltransferase inhibitor (COMTI) .

Synthesis of Salsolidine, Carnegine, and Laudanosine

This compound is used in the synthesis of salsolidine, carnegine, and laudanosine through lithiation and electrophilic quenching .

Development of “Funny” If Current Channel Inhibitors

(-)-N-{2-[®-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758), a novel “funny” If current channel (If channel) inhibitor, is developed as a treatment for stable angina and atrial fibrillation .

Future Directions

While specific future directions for 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid were not found in the retrieved sources, compounds with similar structures have been identified as ‘privileged scaffolds’ for the design and synthesis of novel biologically active derivatives in drug development . This suggests potential future research directions in exploring the medicinal applications of this compound.

properties

IUPAC Name

6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-16-9-5-7-3-4-13-11(12(14)15)8(7)6-10(9)17-2/h5-6,11,13H,3-4H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCPCZCANFUBIEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00480500
Record name 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

CAS RN

41143-95-7
Record name 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key chemical reactions used in the synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid?

A1: Two main reactions are employed in the synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid:

  • Petasis Reaction: This multicomponent reaction forms the morpholinone derivative, a crucial intermediate. This reaction involves a condensation between an amine, a carbonyl compound (aldehyde or ketone), and a boronic acid. [, , ]
  • Pomeranz–Fritsch–Bobbitt Cyclization: This classic method constructs the tetrahydroisoquinoline core from the morpholinone derivative obtained in the previous step. It involves the cyclization of a benzylamine derivative with an aldehyde or ketone, followed by an intramolecular ring closure. [, , ]

Q2: Can the stereochemistry of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid be controlled during synthesis?

A: Yes, the synthesis can be controlled to obtain specific enantiomers. [, ] For example:

  • Dynamic kinetic resolution: This enzymatic method utilizes CAL-B or subtilisin Carlsberg to selectively hydrolyze the ethyl ester of the racemic mixture, resulting in high enantiopurity (92–98% ee) for both the (R) and (S) enantiomers. []
  • Diastereoselective approach: Employing chiral aminoacetaldehyde acetals in the Petasis reaction allows for the diastereoselective synthesis of the morpholinone derivative, which ultimately leads to the desired enantiomer of the final product with high enantiomeric excess (90% ee). []

Q3: What are the advantages of the described synthetic approaches for 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid?

A3: The described methods offer several advantages:

  • Simplicity and Convenience: Both the Petasis reaction and the Pomeranz–Fritsch–Bobbitt cyclization are relatively straightforward to perform, requiring readily available reagents and mild reaction conditions. []
  • Stereochemical Control: As mentioned, both enantiomers of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can be synthesized with high enantiomeric excess through careful selection of reaction conditions and starting materials. [, ]

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